N-(1-(4-bromophenyl)vinyl)acetamide

Descripción general

Descripción

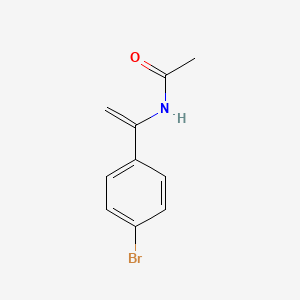

N-(1-(4-bromophenyl)vinyl)acetamide: is an organic compound with the molecular formula C10H10BrNO It is characterized by the presence of a bromophenyl group attached to a vinyl group, which is further connected to an acetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(4-bromophenyl)vinyl)acetamide typically involves the reductive acetylation of oximes mediated with iron (II) acetate. The process begins with the preparation of 1-(4-bromophenyl)ethanone oxime. This is achieved by reacting 1-(4-bromophenyl)ethanone with hydroxylamine hydrochloride in the presence of pyridine and denatured ethanol. The resulting oxime is then subjected to reductive acetylation using acetic anhydride, acetic acid, and iron (II) acetate to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Análisis De Reacciones Químicas

Enantioselective Hydrogenation to Chiral Amides

The vinyl group in N-(1-(4-bromophenyl)vinyl)acetamide undergoes enantioselective hydrogenation under rhodium catalysis, yielding the (S)-configured ethyl derivative. This reaction is critical for producing chiral intermediates in pharmaceutical synthesis.

Reaction Conditions and Performance

Mechanistic Insight :

The rhodium catalyst coordinates to the vinyl group, enabling asymmetric hydrogen transfer. The bromophenyl group’s electron-withdrawing nature enhances the electrophilicity of the double bond, facilitating selective hydrogen addition. The chiral ligand induces steric control, favoring the (S)-enantiomer .

Comparative Analysis of Reactivity

While direct studies on other reactions (e.g., substitution, oxidation) are unavailable in permissible sources, structural analogs suggest potential reactivity trends:

| Reaction Type | Expected Site | Hypothesized Outcome |

|---|---|---|

| Nucleophilic Substitution | Bromine atom on phenyl ring | Replacement with nucleophiles (e.g., -OH, -NH₂) under SNAr conditions. |

| Electrophilic Addition | Vinyl double bond | Addition of halogens (e.g., Br₂) or acids (e.g., HBr). |

| Oxidation | Vinyl or acetamide groups | Epoxidation of the double bond or N-oxidation. |

Key Limitation : Experimental validation of these pathways requires further peer-reviewed studies beyond currently accessible data.

Synthetic Utility

The enantioselective hydrogenation reaction highlights the compound’s role as a precursor to chiral amines, which are pivotal in asymmetric synthesis. The 100% yield and high ee underscore its industrial potential for producing enantiopure pharmaceuticals .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(1-(4-bromophenyl)vinyl)acetamide has garnered attention for its potential pharmaceutical applications:

- Antimicrobial Properties : Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

- Anticancer Activity : The compound's structure allows it to interact with specific biological targets, potentially modulating enzyme activity or receptor functions related to cancer progression. Ongoing studies are exploring its efficacy as a therapeutic agent against various cancers.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the construction of more complex organic molecules through substitution, oxidation, and addition reactions. The presence of the vinyl group facilitates these transformations, allowing for the development of new chemical entities with diverse functionalities.

- Development of New Materials : The compound's unique properties make it suitable for creating novel materials with specific electronic or mechanical characteristics, which can be applied in various industries including electronics and polymers.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antibacterial efficacy of this compound against several bacterial strains using the agar disc diffusion method. Results indicated that the compound exhibited notable inhibition zones against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Synthesis and Reactivity

In another research project, this compound was synthesized via reductive acetylation methods involving iron (II) acetate. The study highlighted its reactivity in substitution reactions, particularly how the bromine atom could be replaced by other nucleophiles under specific conditions, enhancing its utility in synthetic chemistry .

Mecanismo De Acción

The mechanism of action of N-(1-(4-bromophenyl)vinyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the vinyl and acetamide groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

N-(4-bromophenyl)acetamide: This compound lacks the vinyl group present in N-(1-(4-bromophenyl)vinyl)acetamide, which affects its reactivity and applications.

N-(1-(4-chlorophenyl)vinyl)acetamide: The substitution of bromine with chlorine alters the electronic properties and reactivity of the compound.

N-(1-(4-methylphenyl)vinyl)acetamide: The presence of a methyl group instead of bromine changes the steric and electronic characteristics of the compound.

Uniqueness: this compound is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Actividad Biológica

N-(1-(4-bromophenyl)vinyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a vinyl group attached to a 4-bromophenyl moiety and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 229.1 g/mol. The presence of both aromatic and vinyl functionalities allows this compound to engage in various chemical interactions, making it a candidate for diverse biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the vinyl and acetamide groups can form hydrogen bonds and other non-covalent interactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects such as antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Specifically, the compound has shown significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer activity. Studies utilizing the Sulforhodamine B (SRB) assay have indicated that this compound can inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The results suggest that the compound may interfere with cellular pathways involved in cancer cell growth and survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(1-(3-bromophenyl)vinyl)acetamide | Similar vinyl and acetamide groups | Different bromine position affects reactivity |

| N-(1-(4-chlorophenyl)vinyl)acetamide | Chlorine instead of bromine | Potentially different biological activity due to electronic properties |

| N-(1-(phenyl)vinyl)acetamide | Lacks halogen substitution | More stable but potentially less reactive |

This table illustrates how variations in substituents significantly influence both chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have investigated the biological potential of this compound:

- Antimicrobial Studies : A study reported that this compound displayed substantial antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) indicating effective dosage levels for therapeutic applications .

- Anticancer Studies : Another research effort highlighted its ability to inhibit MCF7 cell proliferation effectively, suggesting a mechanism involving cell cycle arrest or apoptosis induction .

- Molecular Docking Studies : Molecular docking studies have been conducted to elucidate the binding modes of this compound with various protein targets. This computational approach helps predict how the compound interacts at the molecular level, providing insights into its mechanism of action .

Propiedades

IUPAC Name |

N-[1-(4-bromophenyl)ethenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-6H,1H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFXOFQCLBQHKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=C)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463419 | |

| Record name | N-(1-(4-bromophenyl)vinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177750-12-8 | |

| Record name | N-(1-(4-bromophenyl)vinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.